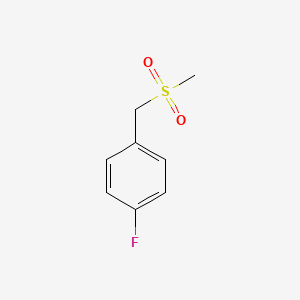

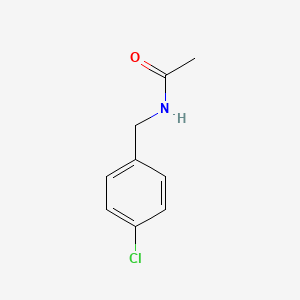

![molecular formula C12H20O2 B3031700 Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate CAS No. 62934-94-5](/img/structure/B3031700.png)

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate

説明

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate is a compound that falls within the category of bicyclic organic esters. These compounds are characterized by their bicyclic structure and the presence of an ester functional group. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar bicyclic structures and functionalities have been studied. For instance, the synthesis of a monomer with a bicyclic ortho ester group is described, which shares the bicyclic [2.2.2]octane motif .

Synthesis Analysis

The synthesis of related bicyclic compounds involves various strategies. For example, the synthesis of 1-ethyl-4-[(2-methacryloxy)ethyl carbamoyloxymethyl]-2,6,7-trioxabicyclo[2.2.2]octane involves polymerizable acrylic and bicyclic ortho ester groups . Another synthesis approach is the three-component condensation used to synthesize Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . Additionally, the resolution of Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate via diastereomeric salt formation and subsequent isomerization, hydrogenation, and hydrolysis steps are employed to obtain various enantiomers of related compounds .

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed by X-ray analysis , while the stereochemistry and relative configurations of various enantiomers of a related compound were determined by NMR spectroscopy .

Chemical Reactions Analysis

Bicyclic compounds like Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate can undergo a variety of chemical reactions. The polymerization behavior of related compounds has been explored, with studies investigating both free-radical and ionic polymerization pathways . Additionally, Diels-Alder reactions are a common synthetic tool for building bicyclic structures, as demonstrated by the use of Ethyl 1,3-cyclohexadien-1-carboxylate in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The photoelectron spectra of related compounds, such as 1-ethynylbicyclo[2.2.2]octane and 1,4-diethynylbicyclo[2.2.2]octane, have been studied to understand their electronic structure . These studies provide insights into the reactivity and stability of the compounds, which are important for their potential applications in material science and organic synthesis.

Safety and Hazards

The safety data sheet (SDS) for Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

作用機序

Target of Action

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate is a complex organic compound .

Mode of Action

It is synthesized through a new tandem reaction that permits rapid access to a wide range of bicyclo[222]octane-1-carboxylates . This process is highly enantioselective and is mediated by an organic base .

特性

IUPAC Name |

ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-14-11(13)10-8-9-4-6-12(10,2)7-5-9/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPMSSFZWHKIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CCC1(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379802 | |

| Record name | Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate | |

CAS RN |

62934-94-5 | |

| Record name | Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

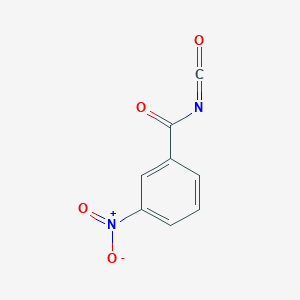

![2-Oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3031621.png)

![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)